5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrimidine ring fused with a thiazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is the PI3K-gamma protein . This protein plays a crucial role in several cellular processes, including cell growth and survival, and is often implicated in cancer development .
Mode of Action
This compound interacts with its target by binding to the PI3K-gamma protein, inhibiting its activity . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells . By inhibiting PI3K-gamma, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and increased cell death . These effects are due to the disruption of the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival .
Biochemical Analysis
Biochemical Properties
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFR signaling by this compound leads to the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes . Additionally, it can disrupt cellular metabolism by affecting pathways such as glycolysis and oxidative phosphorylation, leading to reduced energy production and increased oxidative stress in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the FGFRs, leading to their inhibition . This binding prevents the dimerization and autophosphorylation of the receptors, which are essential steps for the activation of downstream signaling pathways . Additionally, the compound can interact with other biomolecules, such as kinases and transcription factors, further modulating cellular responses. For example, it can inhibit the activity of kinases involved in the PI3K-Akt pathway, leading to reduced cell survival and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis . In in vivo studies, the compound has shown similar effects, with long-term administration leading to reduced tumor growth and improved survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings suggest that there is a threshold dose above which the compound’s therapeutic effects are outweighed by its toxic effects. Therefore, careful dose optimization is essential for maximizing the compound’s efficacy while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes various metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites that are excreted in the urine and feces . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels in cells, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can affect the compound’s localization and accumulation, ultimately influencing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For example, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can modulate gene expression . Similarly, its accumulation in the mitochondria can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrimidine derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-thiazole derivatives that share structural features with 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine. Examples include:
- 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine
- 5-(2-Cyclohexylpyrimidin-4-yl)-4-methylthiazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical and biological activities that are not observed in its analogs.
Properties
IUPAC Name |
5-(2-cyclobutylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-10(17-12(13)15-7)9-5-6-14-11(16-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJFJLJBZKJEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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